endo-N-(2-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-amine
Description
endo-N-(2-Nitrophenyl)-8-azabicyclo[3.2.1]octan-3-amine is a bicyclic amine derivative featuring a rigid 8-azabicyclo[3.2.1]octane (nortropane) scaffold substituted with a 2-nitrophenyl group at the 3-position. The compound’s stereochemistry (endo configuration) is critical for its spatial orientation and interaction with biological targets.
The synthesis of similar nortropane derivatives typically involves functionalization of the 3-amino group via alkylation or aryl substitution. For example, describes the use of chloroformate reagents (e.g., ACE-Cl) to deprotect intermediates, followed by coupling with aryl or alkyl groups .
Properties
Molecular Formula |
C13H17N3O2 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
N-(2-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-amine |
InChI |
InChI=1S/C13H17N3O2/c17-16(18)13-4-2-1-3-12(13)15-11-7-9-5-6-10(8-11)14-9/h1-4,9-11,14-15H,5-8H2 |
InChI Key |
REXWRVZQFBMWSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1N2)NC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of endo-N-(2-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-amine typically involves the following steps:
Formation of the bicyclic core: This can be achieved through a 6-endo-type reaction, which results in the formation of the 2-azabicyclo[3.2.1]octane scaffold.
Introduction of the nitrophenyl group: The nitrophenyl group is introduced via N-hydroxy acetylation followed by treatment with samarium(II) iodide (SmI2), which cleaves the N–O bond.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the synthetic routes mentioned above, optimizing reaction conditions for higher yields and purity, and ensuring compliance with industrial safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
endo-N-(2-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-amine can undergo various chemical reactions, including:
Deamination: This reaction involves the removal of the amine group, typically using nitrous acid or N-phenyltriazenes.
Substitution: The compound can undergo substitution reactions, where the nitrophenyl group can be replaced by other functional groups.
Elimination: This reaction involves the removal of elements from the compound, leading to the formation of double bonds.
Common Reagents and Conditions
Nitrous acid: Used for deamination reactions.
N-phenyltriazenes: Another reagent for deamination.
Samarium(II) iodide (SmI2): Used for the cleavage of N–O bonds during synthesis.
Major Products Formed
Deamination products: These include various carbonium ions and their derivatives.
Substitution products: These depend on the substituent introduced during the reaction.
Elimination products: These include compounds with double bonds formed through the elimination process.
Scientific Research Applications
endo-N-(2-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of endo-N-(2-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-amine involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Modifications and Physicochemical Properties
The 8-azabicyclo[3.2.1]octane core is a common motif in medicinal chemistry due to its conformational rigidity. Substituents at the 3-position and the 8-nitrogen significantly influence physicochemical properties and bioactivity. Key analogs and their properties are summarized below:
Table 1: Structural and Physicochemical Comparison
<sup>a</sup> Predicted or calculated values; <sup>b</sup> Estimated via Crippen’s method .
Key Observations:
- Electron-Withdrawing vs. In contrast, benzyl or phenylethyl substituents (e.g., 8-Benzyl-N-(2-nitrophenyl)-[...]-3-amine ) increase lipophilicity (logP ~3.1–3.5), favoring membrane permeability.
- Steric Effects : Bulky substituents like bis(4-fluorophenyl)methyl () may hinder receptor binding, whereas smaller groups (e.g., methyl) enhance conformational flexibility .
Biological Activity
endo-N-(2-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-amine , a nitrogen-containing heterocyclic compound, is part of the bicyclic family known for its potential in drug discovery and biological research. This compound features a unique bicyclic structure with a nitrophenyl group, which contributes to its biological activity and interaction with various molecular targets.
- IUPAC Name : this compound
- Molecular Formula : CHNO
- CAS Number : 1127117-14-9
- Molecular Weight : 247.293 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in biological systems. The bicyclic structure allows for specific binding to molecular targets, potentially inhibiting or activating critical biological pathways.
Interaction with Enzymes
Research indicates that this compound can act as an inhibitor for certain enzymes, including glycosidases, which are crucial in various biochemical processes:
- Glycosidase Inhibition : The compound's structural features suggest it may effectively inhibit glycosidases, which are involved in the breakdown of carbohydrates, thus impacting metabolic pathways related to energy production and storage .
Case Studies and Research Findings
- Inhibition of Glycosidases : A study focused on the development of novel nortropanes as glycosidase inhibitors demonstrated that compounds similar to this compound exhibited significant inhibitory activity against glycosidases, suggesting potential therapeutic applications in metabolic disorders .
- Selectivity and Potency : The biological evaluation of structurally related compounds indicated that modifications in the bicyclic structure could lead to enhanced selectivity and potency against specific enzyme targets, highlighting the importance of structural configuration in drug design .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-Azabicyclo[3.2.1]octane | Structure | Moderate enzyme inhibition |
| Exo-N-(2-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-amine | Structure | Lower activity compared to endo isomer |
The endo configuration of this compound enhances its reactivity and interaction profile compared to its exo counterpart, making it a more promising candidate for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
